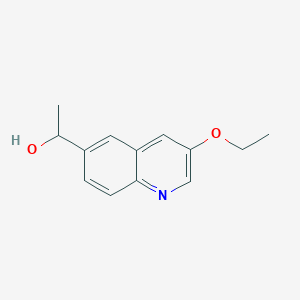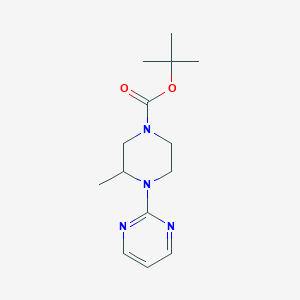
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a piperazine ring.
Preparation Methods
The synthesis of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(pyrimidin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of a pyrimidinyl group and is used as an intermediate in organic synthesis.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridinyl group and is used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-pyrimidin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-11-10-17(13(19)20-14(2,3)4)8-9-18(11)12-15-6-5-7-16-12/h5-7,11H,8-10H2,1-4H3 |
InChI Key |
KONKFGAPICIZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC=CC=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


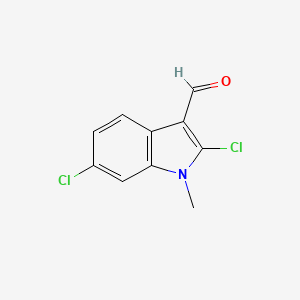
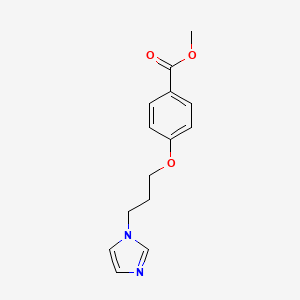
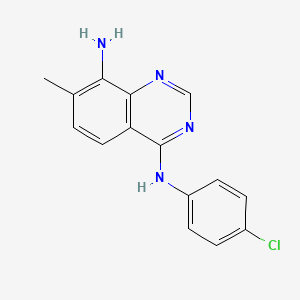

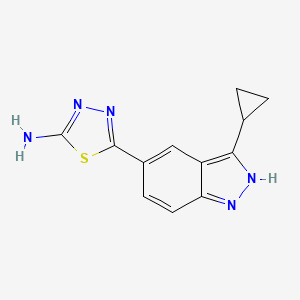

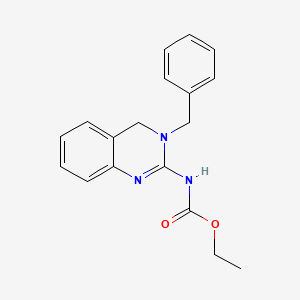
![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)
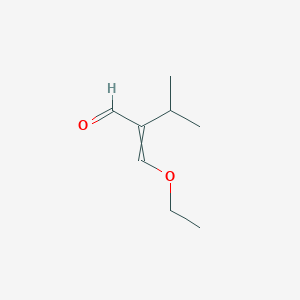


![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
